Cas no 2648919-25-7 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid is a fluorinated amino acid derivative featuring an Fmoc-protected amine group and a hydroxylated propanoic acid moiety. Its key structural advantages include the presence of difluoromethyl groups, which enhance metabolic stability and influence conformational properties, making it valuable in peptide design and medicinal chemistry. The Fmoc protection ensures compatibility with solid-phase peptide synthesis (SPPS), while the hydroxyl group offers additional functionalization potential. This compound is particularly useful for studying fluorinated peptide analogs, where the introduction of fluorine can modulate lipophilicity, bioavailability, and binding interactions. Its stereochemical purity (R-configuration) further supports precise applications in chiral synthesis and biochemical research.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid structure
2648919-25-7 structure
商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid
CAS番号:2648919-25-7
MF:C22H22F2N2O6
メガワット:448.416693210602
CID:5880178
PubChem ID:165574141

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1562810
    • 2648919-25-7
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid
    • インチ: 1S/C22H22F2N2O6/c23-20(24)17(9-19(28)25-18(10-27)21(29)30)26-22(31)32-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,20,27H,9-11H2,(H,25,28)(H,26,31)(H,29,30)/t17?,18-/m1/s1
    • InChIKey: CFCUEPZHEWLRSX-QRWMCTBCSA-N
    • ほほえんだ: FC(C(CC(N[C@@H](C(=O)O)CO)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 448.14459275g/mol
  • どういたいしつりょう: 448.14459275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 125Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1562810-0.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
0.5g
$2635.0 2023-06-04
Enamine
EN300-1562810-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
250mg
$2525.0 2023-09-25
Enamine
EN300-1562810-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
1000mg
$2745.0 2023-09-25
Enamine
EN300-1562810-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
5000mg
$7961.0 2023-09-25
Enamine
EN300-1562810-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
50mg
$2306.0 2023-09-25
Enamine
EN300-1562810-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
2500mg
$5380.0 2023-09-25
Enamine
EN300-1562810-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
100mg
$2415.0 2023-09-25
Enamine
EN300-1562810-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
1g
$2745.0 2023-06-04
Enamine
EN300-1562810-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
2.5g
$5380.0 2023-06-04
Enamine
EN300-1562810-0.25g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-hydroxypropanoic acid
2648919-25-7
0.25g
$2525.0 2023-06-04

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid 関連文献

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acidに関する追加情報

The Synthesis and Applications of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic Acid (CAS No. 2648919-25-7)

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid, with CAS registry number 2648919-25-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the 2R position, and a hydroxyl group at the 3-position of the propanoic acid backbone. The presence of these functional groups makes it a valuable intermediate in peptide synthesis and drug discovery.

Recent studies have highlighted the importance of Fmoc groups in protecting amino acids during peptide synthesis. The Fmoc group is particularly advantageous due to its stability under basic conditions and its ability to be removed under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The chiral center at the 2R position in this compound ensures that the molecule has specific stereochemical properties, which are critical for its biological activity and selectivity.

The synthesis of this compound involves a multi-step process that begins with the preparation of the Fmoc-amino acid derivative. This is followed by the introduction of the 4,4-difluoro substituent on the butanamide chain, which adds complexity to the molecule and potentially enhances its pharmacokinetic properties. The hydroxyl group at the 3-position of the propanoic acid backbone plays a crucial role in intramolecular hydrogen bonding, which can influence the molecule's solubility and bioavailability.

Recent advancements in asymmetric synthesis have enabled researchers to efficiently construct the chiral center at the 2R position with high enantiomeric excess (ee). This has been achieved through the use of chiral catalysts and enantioselective reactions, such as organocatalytic alkylation or hydrogenation. These methods not only improve the yield but also reduce the cost and environmental impact of synthesizing this compound.

In terms of applications, this compound has shown promise as an intermediate in the development of peptide-based drugs. Its unique structure allows for precise control over peptide folding and stability, which are essential for designing bioactive molecules with therapeutic potential. For instance, studies have demonstrated that this compound can be used to synthesize peptides with enhanced proteolytic stability, making them suitable for use as orally administered drugs.

Moreover, recent research has explored the use of this compound in click chemistry applications. The presence of a hydroxyl group at the 3-position enables efficient conjugation with other molecules via esterification or etherification reactions. This has opened up new avenues for creating bioconjugates with improved targeting capabilities and reduced immunogenicity.

The incorporation of fluorine atoms at positions 4 and 4' on the butanamide chain introduces electronic effects that can modulate the physicochemical properties of this compound. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties such as permeability and absorption. Recent computational studies have shown that these fluorine atoms can also influence the conformational flexibility of the molecule, which is critical for its interactions with biological targets.

In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxypropanoic acid is a versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for researchers aiming to design novel therapeutic agents.

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